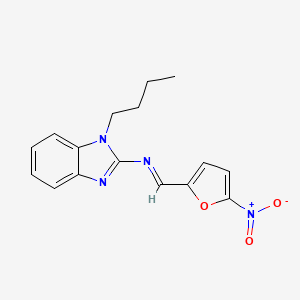
Benzimidazole, 1-butyl-2-(5-nitro-2-furfurylidenamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole, 1-butyl-2-(5-nitro-2-furfurylidenamino)- is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties . The compound features a butyl group at the 1-position and a 5-nitro-2-furfurylidenamino group at the 2-position, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole derivatives typically involves the condensation of 1,2-phenylenediamine with aldehydes. For the specific compound, the synthesis may involve the following steps:
Condensation Reaction: 1,2-phenylenediamine reacts with 5-nitro-2-furfuraldehyde under acidic conditions to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the benzimidazole ring.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The furfurylidene moiety can be hydrogenated to yield the corresponding saturated compound.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Amino derivatives.
Reduction: Saturated furfurylidene derivatives.
Substitution: Various alkylated or acylated benzimidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzimidazole derivatives are used as ligands in coordination chemistry and as building blocks in organic synthesis .
Biology: These compounds exhibit significant antimicrobial and antiviral activities. They are also studied for their potential as enzyme inhibitors .
Medicine: Benzimidazole derivatives are explored for their anticancer properties and as potential treatments for various diseases, including hypertension and diabetes .
Industry: In the industrial sector, benzimidazole derivatives are used as corrosion inhibitors and in the synthesis of dyes and pigments .
Mecanismo De Acción
The biological activity of benzimidazole derivatives is often attributed to their ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, leading to antimicrobial or anticancer effects. The benzimidazole ring can also bind to enzyme active sites, inhibiting their activity .
Comparación Con Compuestos Similares
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar benzimidazole core but with an additional fused pyrimidine ring.
Imidazo[4,5-f]benzimidazoles: These derivatives have an imidazole ring fused to the benzimidazole core.
Uniqueness: Benzimidazole, 1-butyl-2-(5-nitro-2-furfurylidenamino)- is unique due to the presence of both a butyl group and a nitro-furfurylidene moiety, which may enhance its biological activity and specificity compared to other benzimidazole derivatives .
Propiedades
Fórmula molecular |
C16H16N4O3 |
|---|---|
Peso molecular |
312.32 g/mol |
Nombre IUPAC |
(E)-N-(1-butylbenzimidazol-2-yl)-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C16H16N4O3/c1-2-3-10-19-14-7-5-4-6-13(14)18-16(19)17-11-12-8-9-15(23-12)20(21)22/h4-9,11H,2-3,10H2,1H3/b17-11+ |
Clave InChI |
ZTOJHAJAAPTGQP-GZTJUZNOSA-N |
SMILES isomérico |
CCCCN1C2=CC=CC=C2N=C1/N=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES canónico |
CCCCN1C2=CC=CC=C2N=C1N=CC3=CC=C(O3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene](/img/structure/B14148056.png)
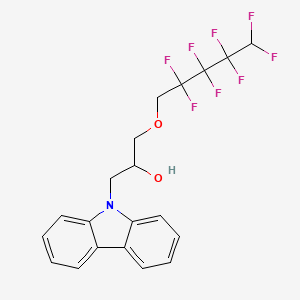


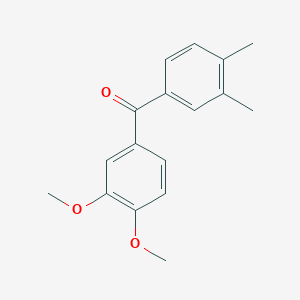
![(2E)-N-(2-{(2Z)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}-2-oxoethyl)-3-(2-methoxyphenyl)prop-2-enamide (non-preferred name)](/img/structure/B14148077.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B14148082.png)
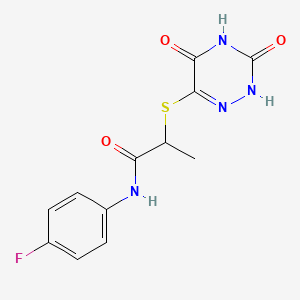
![5,8-Dihydro-2-(4-formyl-1-piperazinyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14148093.png)
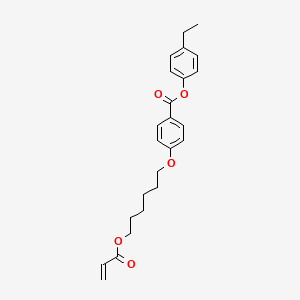
![3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B14148102.png)
![5-(2-methoxyphenyl)-8,8-dimethyl-2-thioxo-2,3,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione](/img/structure/B14148108.png)
![3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14148118.png)
